calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate
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Overview
Description
Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications due to its stability and intense coloration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate typically involves the diazotization of 2B acid followed by coupling with 2,3-acid to form the active dye intermediate. This intermediate is then reacted with calcium chloride to form the final pigment .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong acidic conditions.
Reduction: It can be reduced to its corresponding amine under reducing conditions.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong acids like sulfuric acid.
Reduction: Reducing agents such as sodium dithionite.
Substitution: Nucleophiles like hydroxide ions.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amino derivatives.
Substitution: Substituted sulfonate derivatives.
Scientific Research Applications
Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard pigment in analytical chemistry for colorimetric analysis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of inks, plastics, and coatings.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for strong interactions with light, making it an effective pigment. Additionally, its stability and resistance to degradation make it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Calconcarboxylic acid: Another azo dye with similar applications in colorimetric analysis.
Acid Black 172: Used in similar industrial applications but with different color properties.
Uniqueness
Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate is unique due to its specific molecular structure, which provides distinct color properties and stability. Its ability to undergo various chemical reactions while maintaining its core structure makes it versatile for multiple applications .
Properties
CAS No. |
67906-56-3 |
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Molecular Formula |
C18H10CaCl2N2O6S |
Molecular Weight |
493.3 g/mol |
IUPAC Name |
calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H12Cl2N2O6S.Ca/c1-8-6-12(19)17(29(26,27)28)15(13(8)20)22-21-14-10-5-3-2-4-9(10)7-11(16(14)23)18(24)25;/h2-7,23H,1H3,(H,24,25)(H,26,27,28);/q;+2/p-2 |
InChI Key |
BDNKKOIWQYFMLV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-])Cl.[Ca+2] |
Origin of Product |
United States |
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